molecular formula C12H18ClN3O3 B2464466 2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide CAS No. 2411183-54-3

2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide

Cat. No. B2464466
CAS RN: 2411183-54-3
M. Wt: 287.74
InChI Key: YHMMEBBFXGKGIA-JCBFREDQSA-N
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Description

2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain biomolecules.
Biochemical and Physiological Effects
2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the growth of certain fungi and viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide in lab experiments is its potential to exhibit a wide range of biological activities. However, one of the limitations is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for the research on 2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide. One direction is to investigate its potential as a starting material for the synthesis of other bioactive compounds. Another direction is to further explore its anti-inflammatory, antifungal, and antiviral activities. Additionally, more studies are needed to determine its toxicity and safety profile.

Synthesis Methods

The synthesis of 2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide involves the reaction of 2-chloroacetyl chloride with (3S,4S)-4-(1-ethylpyrazol-4-yl)oxolane-3,5-dione in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 2-chloro-N-(4-hydroxyoxolan-3-yl)acetamide, which is then treated with propanoyl chloride to yield the final product.

Scientific Research Applications

2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, antifungal, and antiviral activities. In addition, it has been investigated for its potential use as a starting material for the synthesis of other bioactive compounds.

properties

IUPAC Name

2-chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3/c1-3-16-5-9(4-14-16)19-11-7-18-6-10(11)15-12(17)8(2)13/h4-5,8,10-11H,3,6-7H2,1-2H3,(H,15,17)/t8?,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMMEBBFXGKGIA-JCBFREDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2COCC2NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2COC[C@@H]2NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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